REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7]1([N:13]2[C:17]([SH:18])=[N:16][N:15]=[N:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl[C:20]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:22](=[O:23])[O:21]1>CN(C)C=O>[C:30]1([C:20]2([S:18][C:17]3[N:13]([C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=4)[N:14]=[N:15][N:16]=3)[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:22](=[O:23])[O:21]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:0.1|
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Name
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|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
ClC1(OC(=O)C2=CC=CC=C12)C1=CC=CC=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
14.56 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=NN=C1S
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 20 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Thereafter, to the mixture cooled to 5° C.
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Type
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ADDITION
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Details
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was gradually added dropwise a solution
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Type
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CUSTOM
|
Details
|
prepared
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Type
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ADDITION
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Details
|
At the conclusion of the dropwise addition
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Type
|
CUSTOM
|
Details
|
the cooling bath was removed
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Type
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STIRRING
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Details
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the mixture was stirred for 2 hours at room temperature
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Duration
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2 h
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Type
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ADDITION
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Details
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Thereto, 300 ml of a saturated aqueous solution of ammonium chloride was added
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with ethyl acetate repeatedly
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Type
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WASH
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Details
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The extract was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
the resulting organic layer was dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
Sodium sulfate was filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
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to yield 35 g of oily substance
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Type
|
CUSTOM
|
Details
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This oily substance was separated
|
Type
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CUSTOM
|
Details
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purified by flash column chromatography (silica gel: 700 g, eluate: hexane-ethyl acetate (3:1 by vol.) mixture)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C1(OC(=O)C2=CC=CC=C12)SC1=NN=NN1C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |